3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride

Lipophilicity Physicochemical profiling ADME prediction

3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride (CAS 1158603-34-9; synonym: 1-(3-aminopropoxy)-2,3-dimethylbenzene hydrochloride) is a synthetic phenoxypropanamine derivative with the molecular formula C₁₁H₁₈ClNO and a molecular weight of 215.72 g/mol as the hydrochloride salt. The free base (CAS 953745-19-2) carries a LogP of 2.11, as reported by Fluorochem.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 1158603-34-9
Cat. No. B1383408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride
CAS1158603-34-9
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCCCN)C.Cl
InChIInChI=1S/C11H17NO.ClH/c1-9-5-3-6-11(10(9)2)13-8-4-7-12;/h3,5-6H,4,7-8,12H2,1-2H3;1H
InChIKeyLHOBVNNXDJRXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenoxy)propan-1-amine Hydrochloride (CAS 1158603-34-9): A Positional Isomer Phenoxypropanamine Building Block with Direct Relevance to the Xibenolol Pharmacophore


3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride (CAS 1158603-34-9; synonym: 1-(3-aminopropoxy)-2,3-dimethylbenzene hydrochloride) is a synthetic phenoxypropanamine derivative with the molecular formula C₁₁H₁₈ClNO and a molecular weight of 215.72 g/mol as the hydrochloride salt . The free base (CAS 953745-19-2) carries a LogP of 2.11, as reported by Fluorochem . The compound features a primary amine terminus attached via a three-carbon linker to a 2,3-dimethyl-substituted phenoxy ring—a substitution pattern shared with the known beta-adrenergic blocker xibenolol [1]. It is commercially supplied at ≥95% purity and is classified as a versatile small-molecule scaffold for research use .

Why 2,3-Dimethylphenoxy Substitution Pattern Cannot Be Interchanged with 2,6- or 3,4-Dimethyl Isomers in Structure-Activity Applications


In the phenoxypropanamine series, the position of methyl substituents on the aromatic ring is a critical determinant of both physicochemical properties and biological target engagement. The 2,3-dimethyl substitution pattern yields a LogP of 2.11 , which is measurably lower than the 3,4-dimethyl isomer (LogP 2.73) and falls within the range reported for the 2,6-dimethyl drug mexiletine (LogP 2.07–2.46) [1]. Beyond lipophilicity, the 2,3-dimethyl arrangement is the defining pharmacophoric feature of xibenolol, a selective β-adrenergic blocker whose stereoselective metabolism and enantiomer-dependent pharmacology have been extensively documented [2]. Substituting a 2,6- or 3,4-dimethyl isomer would alter both the steric and electronic environment of the phenoxy oxygen and the amine-bearing alkyl chain, potentially abolishing the specific receptor interactions that the 2,3-pattern enables. For procurement decisions in medicinal chemistry or pharmacology, these positional isomer effects mean that generic substitution without structural verification risks invalidating SAR hypotheses and confounding biological readouts.

Quantitative Differentiation Evidence: 3-(2,3-Dimethylphenoxy)propan-1-amine Hydrochloride vs. Closest Positional Isomers and Structural Analogs


LogP Differentiation: 2,3-Dimethyl Isomer (LogP 2.11) vs. 3,4-Dimethyl Isomer (LogP 2.73) and Unsubstituted Parent (LogP 1.66)

The free base of 3-(2,3-dimethylphenoxy)propan-1-amine exhibits a computed LogP of 2.11 as reported by Fluorochem . This value is approximately 0.62 log units lower than the 3,4-dimethyl positional isomer (LogP 2.73, reported by Chemsrc) and approximately 0.45 log units higher than the unsubstituted 3-phenoxypropan-1-amine (LogP 1.66, reported by Chembase) . The mexiletine scaffold, which carries 2,6-dimethyl substitution and a branched amine, has a reported LogP range of 2.07–2.46 depending on the estimation method [1]. These differences reflect the impact of methyl group positioning on molecular hydrophobicity, with the 2,3-arrangement producing an intermediate lipophilicity profile distinct from both the more hydrophobic 3,4-isomer and the less hydrophobic unsubstituted parent.

Lipophilicity Physicochemical profiling ADME prediction

Hydrochloride Salt Form: Molecular Weight (215.72) and Handling Advantages vs. Free Base (179.26)

The hydrochloride salt (CAS 1158603-34-9) has a molecular weight of 215.72 g/mol, compared to 179.26 g/mol for the free base (CAS 953745-19-2) . This represents a 20.3% mass increase attributable to HCl addition. The salt form is the commercially dominant offering across multiple vendors including AKSci, Leyan, and CymitQuimica, with a minimum purity specification of 95% . The hydrochloride salt of the closely related antiarrhythmic mexiletine (CAS 5370-01-4, MW 215.72, identical empirical formula C₁₁H₁₈ClNO) has a reported pKa of 9.0–9.52 and solubility of 50 mg/mL in ethanol [1], providing a class-level reference for the expected ionization and solubility behavior of this dimethylphenoxypropanamine hydrochloride series.

Salt selection Solid-state properties Chemical procurement

Precursor Crystallization: 3-(2,3-Dimethylphenoxy)propane-1,2-diol Exhibits Three Polymorphic Racemic Modifications Enabling Enantiomer Resolution via Entrainment

The synthetic precursor 3-(2,3-dimethylphenoxy)propane-1,2-diol, which is the diol intermediate en route to both the target amine and the chiral drug xibenolol, exhibits an unusual diversity of crystalline modifications. As reported by Bredikhin et al. in Crystal Growth & Design (ACS, 2017), racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol forms three relatively stable crystalline modifications—two polymorphic racemic compounds and one racemic conglomerate—characterized by single-crystal X-ray diffraction [1]. Two additional metastable racemic compounds crystallized from the melt were identified by differential scanning calorimetry, and the free Gibbs energy vs. temperature dependence was plotted for all phases. Critically, even a slight enantiomeric excess in nearly racemic samples ensured crystallization of the conglomerate phase, enabling resolution into pure enantiomers via the entrainment method [1]. This spontaneous resolution behavior has been exploited for the preparative-scale synthesis of enantiopure xibenolol [2]. In contrast, mexiletine's chiral resolution typically relies on classical diastereomeric salt formation or chromatographic methods [3], and no comparable polymorphic diversity has been documented for the 2,6- or 3,4-dimethylphenoxy diol analogs.

Chiral resolution Polymorphism Solid-state chemistry Enantiopure synthesis

Pharmacophoric Relevance: The 2,3-Dimethylphenoxy Motif Is the Core of the Clinically Studied Beta-Blocker Xibenolol, Differentiating It from the 2,6-Dimethyl Sodium Channel Blocker Mexiletine

The 2,3-dimethylphenoxy substitution pattern is the defining aromatic motif of xibenolol (D-32), a selective β-adrenergic blocker developed by Kowa Pharmaceutical and Teikoku Hormone, with documented antiarrhythmic and antihypertensive activity [1][2]. Xibenolol (1-(tert-butylamino)-3-(2,3-dimethylphenoxy)-2-propanol hydrochloride) was marketed under the trade names Selapin and Rhythminal, and its stereoselective metabolism has been characterized in humans: the (-)-enantiomer predominates in pharmacological activity, with 25% of the racemic dose excreted as 4-hydroxy D-32 and 80% of that metabolite derived from the (-)-enantiomer [3]. In contrast, mexiletine—which carries 2,6-dimethyl substitution and a different amine geometry—acts as a voltage-gated sodium channel (Nav1.4) blocker with a fundamentally distinct mechanism of action (Class Ib antiarrhythmic) [4]. The target compound, 3-(2,3-dimethylphenoxy)propan-1-amine, retains the 2,3-dimethylphenoxy-propanamine backbone of xibenolol but with a primary amine terminus, positioning it as a versatile intermediate for SAR exploration around the 2,3-dimethylphenoxy pharmacophore without the beta-blocker's tert-butylamino and hydroxyl substituents.

Adrenergic receptor pharmacology Beta-blocker Drug repositioning Pharmacophore mapping

Primary Amine Reactivity: Unsubstituted Amine Terminus Enables Derivatization Pathways Unavailable to N-Methyl or N-tert-Butyl Analogs

3-(2,3-Dimethylphenoxy)propan-1-amine carries a terminal primary amine (-CH₂CH₂CH₂NH₂), distinguishing it from the N-methyl analog 3-(2,3-dimethylphenoxy)-N-methylpropan-1-amine (CAS 915921-58-3, MW 193.29) and from the N-tert-butyl-substituted xibenolol (MW 251.36) [1]. The primary amine permits a broader scope of chemical derivatization reactions—including reductive amination, amide coupling, sulfonamide formation, and urea synthesis—that are sterically hindered or impossible with secondary or tertiary amine analogs. This free amine functionality also allows for direct Boc/Fmoc protection strategies, making the compound suitable as a versatile building block for library synthesis. The hydrochloride salt form further facilitates handling and storage stability for routine laboratory use.

Chemical derivatization Building block utility Synthetic chemistry

High-Strength Differential Evidence Limitation: Direct Head-to-Head Biological Activity Data for This Compound Are Not Yet Available in Peer-Reviewed Primary Literature

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem reveals no published peer-reviewed studies reporting quantitative receptor binding affinities (Ki/IC₅₀/EC₅₀), cellular functional assay data, or in vivo pharmacological results specifically for 3-(2,3-dimethylphenoxy)propan-1-amine hydrochloride (CAS 1158603-34-9) or its free base (CAS 953745-19-2). In contrast, the closely related 2,6-dimethyl positional isomer mexiletine has extensive published pharmacology including Nav1.4 tonic block IC₅₀ values in the low micromolar range [1] and the 2,3-dimethylphenoxy-containing xibenolol has documented human pharmacokinetic parameters including metabolite half-lives of 2.4–3.8 hours [2]. Vendor-supplied biological activity claims (e.g., 5-HT₁A Ki = 50 nM, D₂ Ki = 100 nM) found on certain commercial websites could not be verified against primary research publications or authoritative public databases. This evidence gap represents both a limitation for immediate procurement decisions based on biological potency and an opportunity for original research contributions in receptor profiling, phenotypic screening, or target deconvolution studies.

Evidence gap Research opportunity Due diligence

Optimal Research Deployment Scenarios for 3-(2,3-Dimethylphenoxy)propan-1-amine Hydrochloride Based on Verified Differentiation Evidence


Enantioselective Synthesis of 2,3-Dimethylphenoxy-Containing Chiral Amines via Precursor Resolution

The established spontaneous resolution of racemic 3-(2,3-dimethylphenoxy)propane-1,2-diol into a conglomerate phase—documented in the ACS Crystal Growth & Design paper [1]—enables direct entrainment-based enantiomer separation without chiral auxiliaries. The resolved diol enantiomers can be converted via Mitsunobu reaction to nonracemic epoxide intermediates and subsequently aminated to yield enantiopure 3-(2,3-dimethylphenoxy)propan-1-amines or further derivatized into xibenolol analogs. This route is directly enabled by the 2,3-substitution pattern and is not available with the same efficiency for 2,6- or 3,4-dimethyl analogs, which lack documented conglomerate-forming behavior [2]. Laboratories pursuing chiral pool synthesis or asymmetric methodology development should procure the hydrochloride salt as a reference standard and the corresponding diol precursor for resolution studies.

Structure-Activity Relationship (SAR) Exploration Around the Xibenolol Pharmacophore

Given that the 2,3-dimethylphenoxy moiety is the core aromatic pharmacophore of the clinically studied beta-blocker xibenolol [3], this compound serves as a stripped-down scaffold for deconstructing the structural determinants of β-adrenoceptor affinity. By starting with the primary amine progenitor (LogP 2.11) , medicinal chemists can systematically introduce N-alkyl substituents (methyl, isopropyl, tert-butyl), hydroxyl groups, or stereocenters to map the contributions of each structural feature to receptor binding, selectivity, and pharmacokinetic properties. The well-characterized stereoselective metabolism of xibenolol—where (-)-enantiomer metabolites have a half-life of 3.8 h vs. 2.4 h for the (+)-enantiomer [4]—provides a rich comparative framework for interpreting SAR results. Procurement in multi-gram quantities from suppliers such as AKSci or Leyan supports parallel library synthesis .

Physicochemical Profiling of Positional Isomer Series for ADME Prediction Model Building

The compound's intermediate LogP (2.11) between the 3,4-dimethyl isomer (2.73) and the unsubstituted parent (1.66), combined with its primary amine pKa expected in the 9.0–9.6 range based on mexiletine and dimethylphenoxy analog data [5], makes it a valuable member of a positional isomer set for constructing or validating in silico ADME prediction models. Computational chemists can use this compound alongside the 2,6- and 3,4-isomers to test whether LogP prediction algorithms and pKa calculators correctly rank-order positional isomers—a known challenge for many commercial ADMET predictors . Procurement of all three dimethyl positional isomers as a matched set from a single vendor enables controlled comparative physicochemical profiling (shake-flask LogP, kinetic solubility, PAMPA permeability) under identical experimental conditions.

Chemical Biology Tool Development: Primary Amine Handle for Bioconjugation and Probe Synthesis

The terminal primary amine of 3-(2,3-dimethylphenoxy)propan-1-amine provides an unobstructed reactive handle for bioconjugation strategies—including NHS ester coupling, isothiocyanate conjugation, and reductive amination with periodate-oxidized glycans—that are sterically inaccessible with N-methyl or N-tert-butyl analogs . This chemical feature, combined with the modest lipophilicity (LogP 2.11) and the pharmacophoric relevance of the 2,3-dimethylphenoxy group to beta-adrenergic biology, positions the compound as a candidate for synthesizing affinity probes, fluorescent ligands, or photoaffinity labels targeting β-adrenoceptors or related GPCRs. The hydrochloride salt form ensures adequate aqueous solubility for bioconjugation reactions conducted in buffered media.

Quote Request

Request a Quote for 3-(2,3-Dimethylphenoxy)propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.